DGKα Inhibitory Potency: AMB639752 (IC50 = 4.3 μM) vs. R59022, R59949, and Ritanserin
In a head-to-head dose-response assay measuring residual DGKα activity in OST-DGKα overexpressing MDCK cell homogenates, AMB639752 exhibited an IC50 of 4.3 ± 0.6 μM. This represents a 3.9-fold improvement over ritanserin (IC50 = 16.7 ± 4.5 μM), a 4.6-fold improvement over R59022 (IC50 = 19.7 ± 3.0 μM), and a 2.5-fold improvement over R59949 (IC50 = 10.6 ± 3.2 μM) in the identical assay system [1]. A subsequent independent SAR study confirmed this rank order, reporting AMB639752 IC50 = 6.9 ± 3.0 μM versus R59022 IC50 = 15.2 ± 5.8 μM [2].
| Evidence Dimension | DGKα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 4.3 ± 0.6 μM (assay 1); 6.9 ± 3.0 μM (assay 2) |
| Comparator Or Baseline | Ritanserin: 16.7 ± 4.5 μM; R59022: 19.7 ± 3.0 μM; R59949: 10.6 ± 3.2 μM (assay 1); R59022: 15.2 ± 5.8 μM (assay 2) |
| Quantified Difference | 3.9-fold more potent than ritanserin; 4.6-fold more potent than R59022; 2.5-fold more potent than R59949 in assay 1 |
| Conditions | Non-radioactive assay; residual OST-DGKα activity measured in MDCK cell homogenates overexpressing DGKα; inhibitor concentrations 0.1–100 μM; data from ≥3 independent experiments in triplicate |
Why This Matters
Substantially lower IC50 enables use at reduced compound concentrations in cellular assays, minimizing solvent toxicity and non-specific binding artifacts.
- [1] Velnati S, Ruffo E, Massarotti A, et al. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening. Eur J Med Chem. 2019;164:378-390. doi:10.1016/j.ejmech.2018.12.061 View Source
- [2] Velnati S, Massarotti A, Talmon M, et al. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):96-108. doi:10.1080/14756366.2019.1684911 View Source
